Sodium 5-methoxyoxazole-2-carboxylate
Description
Significance of Oxazole (B20620) Ring Systems in Organic Synthesis and Chemical Research
The oxazole ring is a privileged scaffold in organic chemistry, frequently found in natural products and synthetic molecules with a wide array of biological activities. nih.gov Its aromatic character, though less pronounced than that of imidazole, contributes to its stability and influences its reactivity. google.com The presence of both a nitrogen and an oxygen atom within the five-membered ring provides unique electronic properties and opportunities for diverse chemical transformations.
Oxazole derivatives are known to exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticonvulsant properties. This has made the synthesis of novel oxazole-containing molecules a significant focus of medicinal chemistry research. chemsynthesis.com Furthermore, the oxazole moiety can serve as a synthetic equivalent for other functional groups, undergoing ring-opening and rearrangement reactions to yield different heterocyclic or acyclic structures.
Positioning of Sodium 5-methoxyoxazole-2-carboxylate as a Key Building Block
Sodium 5-methoxy-1,2-oxazole-3-carboxylate distinguishes itself as a key building block due to the specific functionalities it possesses. The sodium carboxylate group provides a convenient handle for further chemical modifications, such as conversion to esters, amides, or other carboxylic acid derivatives. This versatility is crucial for constructing larger, more complex molecules.
The methoxy (B1213986) group at the 5-position of the oxazole ring also plays a critical role. It can influence the electronic properties of the ring, potentially affecting its reactivity in cycloaddition or substitution reactions. Moreover, the presence of the methoxy group can enhance the solubility of the compound and its derivatives in organic solvents, which is a practical advantage in synthetic procedures. smolecule.com The synthesis of this compound typically involves the reaction of 5-methoxy-1,2-oxazole-3-carboxylic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate. smolecule.com
Overview of Research Trajectories and Academic Relevance
Current research involving oxazole and isoxazole (B147169) carboxylates is vibrant and multifaceted. While specific research articles detailing the direct application of Sodium 5-methoxy-1,2-oxazole-3-carboxylate are not abundant, the synthetic utility of the parent 5-methoxy-1,2-oxazole-3-carboxylic acid and related isoxazole carboxylates is well-documented in the scientific literature.
One significant area of research is the use of isoxazole derivatives as precursors for the synthesis of other heterocyclic systems. For instance, isoxazoles can undergo ring-expansion reactions to form pyridones, which are another important class of heterocyclic compounds. nih.gov This transformation highlights the role of isoxazole carboxylates as "linchpins" in synthetic strategies, enabling the construction of diverse molecular frameworks.
Furthermore, the development of novel synthetic methodologies for the preparation of substituted oxazoles and isoxazoles remains an active area of investigation. beilstein-journals.org These efforts are driven by the need for efficient and versatile routes to access new chemical entities for drug discovery and materials science. The use of building blocks like 5-methoxy-1,2-oxazole-3-carboxylic acid is central to these endeavors. The exploration of its reactivity and its incorporation into larger molecules is a testament to its ongoing academic and industrial relevance. smolecule.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H4NNaO4 |
|---|---|
Molecular Weight |
165.08 g/mol |
IUPAC Name |
sodium;5-methoxy-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C5H5NO4.Na/c1-9-3-2-6-4(10-3)5(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
OTMYBYMWRURXKF-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CN=C(O1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the 5 Methoxyoxazole 2 Carboxylate Moiety
Cyclization-Based Strategies for Oxazole (B20620) Ring Formation
The direct formation of the oxazole ring through cyclization is a primary strategy for synthesizing 5-methoxyoxazole-2-carboxylates. These methods involve the formation of key C-O and C-N bonds to construct the five-membered heterocyclic core.
Both intramolecular and intermolecular strategies have been successfully employed for the synthesis of oxazole derivatives. Intramolecular cyclization, where the reacting partners are tethered within the same molecule, offers advantages in terms of efficiency and regioselectivity due to favorable entropic factors. For instance, the intramolecular cyclization of precursors containing both the necessary carbon skeleton and the nitrogen and oxygen sources can be a powerful tool. A notable example is the intramolecular [3 + 2] cycloaddition of a nitrile oxide with an alkyne, which can simultaneously form two fused five-membered rings. mdpi.com
Intermolecular approaches, on the other hand, involve the reaction of two or more separate components. While potentially less efficient than their intramolecular counterparts, they offer greater flexibility in the choice of starting materials. A general and highly efficient method for the synthesis of 4,5-disubstituted oxazoles proceeds directly from carboxylic acids using a stable triflylpyridinium reagent and activated methylisocyanides. nih.gov This method demonstrates broad substrate scope and good functional group tolerance. nih.gov
| Cyclization Strategy | Key Features | Potential Application for 5-Methoxyoxazoles |
| Intramolecular | High efficiency and regioselectivity. | Synthesis from a single precursor containing all necessary atoms for the ring system. |
| Intermolecular | Greater flexibility in starting materials. | Modular assembly of the oxazole ring from simpler components. |
Transition metal catalysis has emerged as a powerful tool for the synthesis of oxazoles, offering mild reaction conditions and high selectivity. strath.ac.ukresearchgate.net Rhodium-catalyzed reactions, in particular, have been extensively studied. The reaction of α-diazocarbonyl compounds with nitriles in the presence of a rhodium catalyst is a well-established method for the synthesis of oxazoles. nih.govnih.gov This reaction is believed to proceed through the formation of a rhodium carbene intermediate, which then reacts with the nitrile. acs.org
The choice of rhodium catalyst can significantly influence the regioselectivity of the reaction. For example, dirhodium tetraacetate-catalyzed reactions of α-diazo-β-keto-carboxylates with arenecarboxamides yield 2-aryloxazole-4-carboxylates. nih.gov In contrast, using dirhodium tetrakis(heptafluorobutyramide) as the catalyst can lead to a dramatic shift in regioselectivity, favoring the formation of oxazole-5-carboxylates. nih.gov This catalytic control is crucial for the targeted synthesis of specific isomers.
| Catalyst | Reactants | Product | Reference |
| Dirhodium tetraacetate | α-diazo-β-keto-carboxylates and arenecarboxamides | 2-aryloxazole-4-carboxylates | nih.gov |
| Dirhodium tetrakis(heptafluorobutyramide) | α-diazo-β-keto-carboxylates and arenecarboxamides | Oxazole-5-carboxylates | nih.gov |
To address the concerns of cost and toxicity associated with some transition metals, metal-free synthetic methods have gained significant attention. researchgate.net Hypervalent iodine reagents are versatile and have been widely used in the synthesis of oxazoles and other heterocyclic compounds. thieme-connect.comnsf.govumn.edu These reagents can act as both activating agents for various substrates and as heteroatom donors. thieme-connect.comnsf.govumn.edu For example, the reaction of ketones with nitriles in the presence of a hypervalent iodine(III) reagent can directly yield highly substituted oxazoles under mild conditions. nih.gov
Visible light-mediated photocatalysis represents another green and efficient approach to oxazole synthesis. researchgate.netorganic-chemistry.orgresearcher.life These reactions often proceed via radical intermediates and can be carried out at room temperature. A novel approach to trisubstituted oxazoles involves the oxidative annulation of N-acetyl enamides mediated by 9H-thioxanthen-9-one under visible light irradiation. researchgate.net This metal-free procedure is characterized by high atom and step economy, as well as broad substrate scope. researchgate.net
| Method | Key Reagents/Conditions | Advantages |
| Hypervalent Iodine-Mediated Cyclization | Hypervalent iodine(III) reagents (e.g., iodosobenzene) | Mild reaction conditions, low toxicity. nih.gov |
| Visible Light-Mediated Annulation | Photocatalyst (e.g., [Ru(bpy)3]Cl2), visible light | Green, energy-efficient, room temperature reactions. organic-chemistry.org |
Isomerization and Rearrangement-Driven Syntheses
Isomerization and rearrangement reactions offer an alternative and often elegant pathway to the oxazole core, starting from pre-existing heterocyclic structures. These transformations can provide access to substitution patterns that are difficult to achieve through direct cyclization.
A notable example of an isomerization-driven synthesis is the iron(II)-catalyzed transformation of isoxazoles into oxazoles. nih.gov This reaction proceeds through a transient 2H-azirine intermediate. nih.govresearchgate.net The isomerization of isoxazoles containing a heteroatomic substituent at the C5 position is a powerful method for preparing 2H-azirine-2-carboxylic acid derivatives. nih.gov
Specifically, the Fe(II)-catalyzed isomerization of 4-formyl-5-methoxyisoxazoles has been shown to yield methyl oxazole-4-carboxylates under specific reaction conditions. nih.govresearchgate.net Under milder conditions, the transient 2-acyl-2-(methoxycarbonyl)-2H-azirine can be prepared. nih.govresearchgate.net This azirine can then be selectively isomerized to either an isoxazole (B147169) under catalytic conditions or an oxazole under non-catalytic thermolysis. nih.govresearchgate.net This controlled isomerization provides a versatile route to either isoxazole or oxazole derivatives from a common precursor.
| Starting Material | Conditions | Product | Reference |
| 4-Formyl-5-methoxyisoxazoles | Fe(II) catalyst, dioxane, 105 °C | Methyl oxazole-4-carboxylates | nih.govresearchgate.net |
| 4-Acyl-5-methoxyisoxazoles | Fe(II) catalyst, MeCN, 50 °C | 2-Acyl-2-(methoxycarbonyl)-2H-azirines | nih.govresearchgate.net |
| 2-Acyl-2-(methoxycarbonyl)-2H-azirines | o-dichlorobenzene, 170 °C (thermolysis) | Oxazoles | nih.govresearchgate.net |
The Cornforth rearrangement is a thermal rearrangement reaction of a 4-acyloxazole where the acyl group at position 4 and the substituent at position 5 exchange places. wikipedia.org This rearrangement proceeds through a nitrile ylide intermediate formed by a pericyclic ring opening. wikipedia.org
This reaction provides a powerful method for the isomerization of substituted oxazoles and can be used to access different substitution patterns on the oxazole ring. drugfuture.com The rearrangement has been shown to give good yields, often exceeding 90%, particularly when nitrogen-containing heterocycles are at the R3 position. wikipedia.org The exploration of the Cornforth rearrangement in functionalized oxazole systems, including those bearing a methoxy (B1213986) group, could provide a strategic approach to the synthesis of specific isomers of 5-methoxyoxazole-2-carboxylates by rearranging a more readily accessible 4-substituted precursor.
| Reaction | Key Intermediate | Outcome |
| Cornforth Rearrangement | Nitrile ylide | Isomerization of a 4-acyloxazole. |
Photochemical Approaches to 5-Methoxyoxazole Derivatives
Photochemistry provides a powerful tool for the construction of complex molecular architectures, often with high selectivity and under mild conditions. For 5-methoxyoxazole derivatives, photochemical reactions are particularly useful for creating precursors to specialized amino acids.
A significant photochemical route for functionalizing 5-methoxyoxazoles is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and the oxazole ring. This "photoaldol" approach is highly effective for synthesizing precursors to α-amino-β-hydroxy carboxylic acid esters. researchgate.netnih.gov The reaction involves the cycloaddition of an electronically excited aldehyde or keto ester to a 5-methoxyoxazole, yielding bicyclic oxetane (B1205548) structures. researchgate.net These resulting cycloadducts are hydrolytically labile and can be readily ring-opened to produce the desired α-amino, β-hydroxy acid derivatives. researchgate.net
This method is noted for its high efficiency and, crucially, its high degree of stereocontrol. The photocycloaddition of both aromatic and aliphatic aldehydes to 5-methoxyoxazoles consistently proceeds with excellent exo-diastereoselectivity. researchgate.netnih.gov For instance, reactions with 4-unsubstituted 5-methoxyoxazoles yield cycloadducts with remarkable selectivity, which upon hydrolysis, provide N-acetyl α-amino-β-hydroxy esters. nih.gov Similarly, when 4-alkylated 5-methoxyoxazoles are used, the process delivers quaternary α-amino-β-hydroxy esters with a high degree of erythro-selectivity, a direct consequence of the stereocontrol exerted during the initial photochemical step. nih.gov The high diastereoselectivity is a consistent feature across a range of carbonyl compounds. researchgate.net
Table 1: Diastereoselective Photocycloaddition of Aldehydes to 5-Methoxyoxazoles
This table summarizes the yields and diastereoselectivity of the photocycloaddition reaction between various aldehydes and a 2-methyl-5-methoxyoxazole, leading to the formation of bicyclic oxetane precursors.
| Aldehyde Reactant | Product (Cycloadduct) | Yield (%) | Diastereomeric Ratio (exo:endo) |
| Benzaldehyde | 2-Methyl-4-phenyl-exo-6-methoxy-1,5-dioxa-2-aza-bicyclo[3.2.0]hept-2-ene | 95 | >98:2 |
| Acetaldehyde | 2,4-Dimethyl-exo-6-methoxy-1,5-dioxa-2-aza-bicyclo[3.2.0]hept-2-ene | 85 | >98:2 |
| Isobutyraldehyde | 2-Methyl-4-isopropyl-exo-6-methoxy-1,5-dioxa-2-aza-bicyclo[3.2.0]hept-2-ene | 91 | >98:2 |
| Pivalaldehyde | 2-Methyl-4-tert-butyl-exo-6-methoxy-1,5-dioxa-2-aza-bicyclo[3.2.0]hept-2-ene | 88 | >95:5 |
The high levels of regio- and stereocontrol observed in the photocycloaddition of carbonyls to 5-methoxyoxazoles are governed by the mechanism of the reaction. These cycloadditions invariably proceed through the triplet excited state of the carbonyl compound. researchgate.net The interaction of the excited carbonyl with the oxazole leads to the formation of triplet 1,4-biradical intermediates. researchgate.net
The regioselectivity of the reaction is determined by the initial bonding step, which is directed to form the more stable of the two possible biradicals. The stereoselectivity, particularly the preference for the exo product, is controlled by the conformational dynamics of these biradical intermediates. researchgate.net Steric and electronic factors within the biradical influence its geometry, favoring a conformation that leads to the subsequent spin inversion and ring closure to form the thermodynamically more stable exo-oxetane. This mechanistic pathway ensures a predictable and highly controlled synthesis of the desired stereoisomer. researchgate.net
Emerging Green Chemistry Principles in Synthesis
The synthesis of oxazole derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijpsonline.comnih.gov These principles are being applied to the synthesis of the core oxazole ring itself.
Modern synthetic methods are moving away from stoichiometric reagents toward more sustainable catalytic systems. In oxazole synthesis, various metal catalysts have been developed to improve efficiency and reduce environmental impact. ijpsonline.com
Copper Catalysis : Copper catalysts such as copper(II) triflate [Cu(OTf)₂] have been used for the efficient synthesis of benzoxazole (B165842) derivatives from substituted benzanilides with high yields. ijpsonline.com
Palladium/Copper Catalysis : Bimetallic systems, including palladium/copper catalysts, have been employed for the direct arylation in the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com
Silver Catalysis : Silver carbonate has been utilized as a catalyst to convert N-benzoyl-β-bis(methylthio)enamide derivatives into functionalized 2-phenyl-5-(methylthio)-4-alkoxycarbonyl/amido/acyloxazoles. ijpsonline.com
Vanadium Catalysis : The exploration of diverse transition metals includes vanadium. mdpi.com Vanadium complexes with oxazole-oxazoline ligands have been shown to be active catalysts in polymerization reactions, demonstrating the potential for oxazole moieties to serve as ligands in green catalytic processes. mdpi.com
These catalytic approaches often allow for milder reaction conditions and greater atom economy compared to traditional methods. ijpsonline.com
A key tenet of green chemistry is the reduction or replacement of hazardous volatile organic solvents. nih.gov Significant progress has been made in adapting oxazole synthesis to more sustainable solvent systems or solvent-free conditions.
Ionic Liquids : Ionic liquids have been successfully used as recyclable solvents in the van Leusen synthesis of 4,5-disubstituted oxazoles. nih.gov This approach offers high yields and allows the ionic liquid to be reused multiple times without a significant loss in product yield. ijpsonline.com
Deep Eutectic Solvents (DES) : The combination of Deep Eutectic Solvents (DES) with ultrasound irradiation represents another green synthetic route. This method has been applied to the reaction between 4-substituted phenacylbromides and amide derivatives to produce oxazoles efficiently. ijpsonline.com
Water : Water is considered an ideal green solvent, and modifications to classical reactions have been developed to accommodate its use. For example, modified van Leusen reactions have been developed where water can be used as a green medium, significantly improving the environmental profile of the synthesis. nih.gov
Microwave-Assisted Synthesis : Microwave irradiation is an energy-efficient technique that can dramatically reduce reaction times and often allows for solvent-free conditions or the use of greener solvents like methanol. nih.gov This technology has been successfully applied to the van Leusen synthesis of 5-aryl-1,3-oxazoles. nih.gov
These approaches not only reduce the environmental footprint of chemical production but also can lead to increased reaction performance, higher yields, and simplified purification processes. ijpsonline.com
Chemical Reactivity and Derivatization Pathways of Sodium 5 Methoxyoxazole 2 Carboxylate
Electrophilic and Nucleophilic Reactivity of the Oxazole (B20620) Ring
The oxazole ring, while aromatic, exhibits distinct reactivity patterns towards electrophiles and nucleophiles. The electron-donating nature of the 5-methoxy group enhances the electron density of the ring, making it more susceptible to electrophilic attack compared to unsubstituted oxazoles. Conversely, this increased electron density generally disfavors nucleophilic aromatic substitution unless the ring is activated by quaternization or the presence of a suitable leaving group.
Oxazoles can undergo reactions with electrophiles, leading to either aromatic substitution or addition products. clockss.org The outcome of these reactions is often dependent on the specific electrophile and the reaction conditions. For instance, halogenation can result in substitution at the C4 position. The presence of the carboxylate at C2 and the methoxy (B1213986) group at C5 directs electrophiles to the C4 position, which is the most electron-rich carbon atom in the ring.
Nucleophilic attack on the oxazole ring itself is less common but can be achieved under specific circumstances. For example, lithiation of oxazoles can serve as a handle for introducing various substituents. clockss.org Furthermore, the oxazole ring can be activated towards nucleophilic attack by conversion to an oxazolium salt.
Cycloaddition Reactions Involving the 5-Methoxyoxazole Nucleus
The 5-methoxyoxazole nucleus is a versatile participant in various cycloaddition reactions, a property that has been extensively exploited in the synthesis of complex molecules.
Oxazoles, particularly electron-rich derivatives like 5-methoxyoxazoles, can function as dienes in hetero-Diels-Alder reactions. clockss.org These reactions provide a powerful tool for the construction of six-membered heterocyclic rings. The reaction of a 5-methoxyoxazole with a dienophile, such as an alkene or alkyne, can lead to the formation of pyridines or furans, respectively, after the initial cycloadduct undergoes a retro-Diels-Alder reaction with the expulsion of a small molecule. clockss.org The intramolecular version of this reaction has proven to be a key step in the synthesis of various natural products. researchgate.net The reactivity of the oxazole in these cycloadditions is enhanced by the presence of electron-donating groups like the methoxy substituent. clockss.org
The utility of hetero-Diels-Alder reactions is underscored by their application in the synthesis of complex natural products, where the oxazole serves as a masked diene. researchgate.net The reaction can be influenced by Lewis acid catalysis, which can enhance both the rate and selectivity of the cycloaddition. researchgate.net
Table 1: Examples of Hetero-Diels-Alder Reactions with Oxazole Derivatives
| Dienophile | Product Type | Reference |
| Alkenes | Pyridines | clockss.org |
| Alkynes | Furans | clockss.org |
| Heterodienophiles (e.g., N=N, C=O) | Various heterocycles | clockss.org |
While the oxazole ring itself is not a classic 1,3-dipole, it can undergo reactions that are formally considered 1,3-dipolar cycloadditions. These reactions often proceed through a ring-opening mechanism to generate a transient 1,3-dipolar species that then participates in the cycloaddition. For instance, the reaction of certain oxazoles with nitrosobenzene (B162901) can lead to the formation of 2,5-dihydro-1,2,4-oxadiazoles through a formal [3+2] cycloaddition. researchgate.net This process involves an initial attack of the nitrosobenzene on the oxazole, leading to ring opening and the formation of an intermediate that subsequently cyclizes.
The concept of 1,3-dipolar cycloadditions is a fundamental tool for the synthesis of five-membered heterocyclic rings. nih.gov These reactions involve the combination of a 1,3-dipole with a dipolarophile. youtube.com While not a direct participant as a 1,3-dipole, the oxazole moiety can be a precursor to reactive intermediates that undergo such cycloadditions.
5-Alkoxyoxazoles are known to undergo [2+2] photocycloaddition reactions with aldehydes and ketones to yield bicyclic orthoesters. This reaction is a valuable method for the synthesis of these otherwise difficult-to-access structures. The reaction is believed to proceed via a triplet excited state of the carbonyl compound. The regioselectivity and stereoselectivity of the cycloaddition can be influenced by the substituents on both the oxazole and the carbonyl compound. This photochemical approach has been utilized in the synthesis of various complex molecules. Enantioselective versions of intramolecular ortho photocycloaddition reactions have been developed, employing chiral Lewis acids to induce high enantioselectivity. researchgate.netnih.gov
Ring-Opening and Ring-Transformation Processes of 5-Methoxyoxazoles
The oxazole ring, particularly when substituted with an alkoxy group at the 5-position, is susceptible to ring-opening and ring-transformation reactions under various conditions. These reactions provide pathways to other heterocyclic systems or acyclic compounds.
For example, treatment of 4,5-dihydrooxazole derivatives with a base can generate ortho-quinone methides, which can then react with nucleophiles. nih.gov While this specific example involves a dihydrooxazole, it highlights the potential for ring cleavage and subsequent transformations. The presence of the methoxy group in sodium 5-methoxyoxazole-2-carboxylate can influence the stability and reactivity of the ring, making it more prone to certain ring-opening pathways compared to unsubstituted oxazoles.
Strategic Derivatization of the Carboxylate Moiety and Ring Positions for Synthetic Elaboration
The carboxylate group at the C2 position and the other ring positions of this compound offer numerous opportunities for synthetic modification.
The carboxylate moiety can be converted into a variety of other functional groups. For instance, it can be transformed into esters, amides, or other carboxylic acid derivatives through standard organic reactions. researchgate.netresearchgate.net These transformations allow for the attachment of this heterocyclic scaffold to other molecules or for the modulation of its physicochemical properties.
Derivatization of the oxazole ring itself can be achieved through various methods. As mentioned earlier, electrophilic substitution can occur at the C4 position. Furthermore, lithiation of the oxazole ring can provide a nucleophilic center for the introduction of a wide range of substituents. clockss.org The strategic functionalization of both the carboxylate group and the oxazole ring allows for the synthesis of a diverse library of compounds with potential applications in various fields of chemistry.
Table 2: Potential Derivatization Strategies
| Position | Reaction Type | Potential Products |
| C2-Carboxylate | Esterification, Amidation | Esters, Amides |
| C4 | Electrophilic Substitution | Halogenated, Nitrated derivatives |
| Ring | Lithiation followed by quenching | Alkylated, Silylated derivatives |
Esterification and Amidation Reactions for Diverse Conjugates
The sodium carboxylate group is a key site for derivatization, allowing for the formation of ester and amide linkages, which is a common strategy for creating conjugates with other molecules.
Esterification: Standard esterification of the carboxylate can be achieved through conversion to the corresponding carboxylic acid, followed by reaction with an alcohol under acidic conditions (Fischer esterification). Alternatively, the sodium salt can be reacted directly with an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ester. This pathway allows for the introduction of a wide variety of alkyl or aryl groups.
Amidation: The formation of amides from this compound can be performed efficiently without isolating the potentially unstable carboxylic acid intermediate. nih.gov A general and effective method involves the direct coupling of the alkali metal carboxylate salt with either free amines or their ammonium (B1175870) hydrochloride salts. nih.govorganic-chemistry.org This transformation is typically mediated by a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine). organic-chemistry.orgresearchgate.net This protocol is highly efficient, often reaching completion in a few hours and producing good to excellent yields. nih.gov This method is particularly valuable for substrates where the corresponding carboxylic acid or acyl chloride is unstable. organic-chemistry.org The process involves pre-activating the carboxylate salt with the coupling reagent before the amine is introduced, a step that helps to suppress the formation of side products. organic-chemistry.org
These reactions enable the covalent linking of the oxazole core to various molecular scaffolds, including peptides, polymers, and other pharmacologically relevant structures.
| Reaction Type | Reactant | Resulting Conjugate | General Structure |
|---|---|---|---|
| Esterification | Methanol (with acid catalyst) | Methyl 5-methoxyoxazole-2-carboxylate | Oxazole-COOCH₃ |
| Esterification | Ethyl Bromide | Ethyl 5-methoxyoxazole-2-carboxylate | Oxazole-COOCH₂CH₃ |
| Amidation | Benzylamine (with HBTU) | N-benzyl-5-methoxyoxazole-2-carboxamide | Oxazole-CONHCH₂Ph |
| Amidation | Glycine (B1666218) ethyl ester (with HBTU) | Ethyl 2-((5-methoxyoxazole-2-carbonyl)amino)acetate | Oxazole-CONHCH₂COOEt |
Introduction of Functional Groups at C-2, C-4, and C-5 Positions of the Oxazole Ring
Further diversification of the this compound scaffold can be achieved by introducing new functional groups at the carbon positions of the oxazole ring. The reactivity of each position is influenced by the existing substituents.
C-2 Position: This position is already occupied by the carboxylate group. Therefore, derivatization at C-2 primarily involves the esterification and amidation reactions described previously. Nucleophilic substitution reactions typically require a good leaving group at the C-2 position. wikipedia.orgpharmaguideline.com
C-4 Position: The oxazole ring can undergo electrophilic aromatic substitution, with the C-4 position being a potential site for reaction. pharmaguideline.com The presence of the electron-donating methoxy group at C-5 is expected to activate the ring towards electrophilic attack, particularly at the adjacent C-4 position. Reactions such as bromination, using reagents like N-bromosuccinimide (NBS), can introduce a halogen atom at this site. chemrxiv.org This halogen can then serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), significantly expanding the chemical space accessible from this scaffold. nih.gov
C-5 Position: The C-5 position is substituted with a methoxy group. While direct C-H activation at C-5 is a known method for functionalizing simpler oxazoles researchgate.net, the presence of the methoxy group makes this challenging. A potential pathway for derivatization at this position involves O-demethylation to yield a hydroxyl group, which can then be further modified. Electrophilic aromatic substitution is also favored at the C-5 position in many oxazole systems. wikipedia.org
The regioselectivity of these reactions allows for controlled and predictable modification of the oxazole core.
| Ring Position | Reaction Type | Example Reagent | Introduced Functional Group | Potential for Further Reaction |
|---|---|---|---|---|
| C-2 | Functional group is pre-existing | N/A | -COO⁻Na⁺ (carboxylate) | Esterification, Amidation |
| C-4 | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | -Br (Bromo) | Palladium-catalyzed cross-coupling |
| C-4 | Nitration | HNO₃/H₂SO₄ | -NO₂ (Nitro) | Reduction to amine |
| C-5 | Functional group is pre-existing | N/A | -OCH₃ (Methoxy) | O-demethylation to hydroxyl |
Mechanistic Investigations and Theoretical Elucidation of Reactivity
Computational Chemistry and Density Functional Theory (DFT) Studies on Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to model and predict the reaction pathways of oxazole (B20620) derivatives. While specific DFT studies on Sodium 5-methoxyoxazole-2-carboxylate are not extensively documented in publicly available literature, insights can be drawn from theoretical analyses of structurally similar oxazole compounds. These studies help in understanding the electron distribution within the molecule, identifying sites susceptible to nucleophilic or electrophilic attack, and calculating the energy barriers for various potential reactions.
DFT calculations on related oxazole systems have been employed to investigate phenomena such as oxidation reactions and ring-opening mechanisms. For instance, theoretical studies on the oxidation of oxazole by hydroxyl radicals have shown that OH radical attack on the carbon atoms of the ring is kinetically favored over hydrogen abstraction. Such computational models can elucidate the initial steps of degradation or functionalization pathways.
Furthermore, DFT has been used to analyze the excited-state dynamics of oxazole, revealing ultrafast processes involving ring-opening to form nitrile ylide and azirine intermediates. These theoretical findings provide a basis for understanding potential photochemical transformations of this compound.
A key aspect of the reactivity of 5-methoxyoxazole derivatives is their participation in Diels-Alder reactions and subsequent rearrangements. Theoretical studies on the reaction of 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene (B109619) suggest a zwitterionic mechanism initiated by the nucleophilic attack of the oxazole, leading to ring opening and the formation of a pyrrole (B145914) derivative. rsc.org This indicates that the methoxy (B1213986) group at the C5 position significantly influences the electron density and reactivity of the oxazole ring, making it susceptible to such transformations.
Table 1: Predicted Reactive Sites of 5-methoxyoxazole-2-carboxylate based on Analogous DFT Studies
| Position in Oxazole Ring | Predicted Reactivity | Rationale from Analogous Systems |
| C2 | Susceptible to deprotonation and nucleophilic substitution (if a leaving group is present). wikipedia.org | The hydrogen at C2 is known to be the most acidic in the oxazole ring. semanticscholar.org |
| C4 | Potential site for electrophilic attack, though less favored than C5. | General reactivity patterns of substituted oxazoles. |
| C5 | Prone to electrophilic aromatic substitution, activated by the methoxy group. wikipedia.org | Electron-donating groups at C5 enhance reactivity towards electrophiles. |
| Carboxylate Group | Can influence the overall electron density and participate in reactions as a nucleophile or coordinating group. | The carboxylate can modulate the reactivity of the heterocyclic ring. |
Spectroscopic Probing of Reaction Intermediates and Transition States
The direct observation of transient species such as reaction intermediates and transition states is paramount for confirming proposed reaction mechanisms. Techniques like in operando Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy have proven invaluable in real-time monitoring of reactions involving heterocyclic compounds. magritek.comx-mol.com
For reactions involving this compound, these methods could be employed to track the disappearance of reactants and the emergence of intermediates and products. For example, in a potential hydrolysis reaction, changes in the characteristic NMR signals of the oxazole ring protons and the methoxy group could be monitored. The appearance of new signals could indicate the formation of ring-opened intermediates. Similarly, FTIR spectroscopy could detect changes in vibrational modes associated with the carbonyl group of the carboxylate and the C=N and C-O bonds of the oxazole ring.
The investigation of benzoxazole (B165842) synthesis using flow NMR and FTIR has successfully allowed for the spectroscopic evaluation of reaction intermediates, leading to the conclusive determination of the reaction mechanism. magritek.com This approach could be adapted to study the reactions of this compound, providing critical data on the structure and lifetime of any transient species.
Table 2: Potential Spectroscopic Signatures for Intermediates in Reactions of 5-methoxyoxazole-2-carboxylate
| Spectroscopic Technique | Potential Intermediate | Expected Observables |
| ¹H NMR | Ring-opened species | Disappearance of characteristic oxazole proton signals and appearance of new signals corresponding to an acyclic structure. |
| ¹³C NMR | Tetrahedral intermediate | Shift in the chemical shift of the C2 carbon upon nucleophilic attack. |
| FTIR | Acyl-enzyme intermediate (in enzymatic hydrolysis) | Appearance of a new carbonyl stretching frequency corresponding to the ester linkage with the enzyme. |
| UV-Vis | Charged intermediates | Changes in the absorption spectrum, potentially indicating the formation of chromophoric transient species. researchgate.net |
Kinetic Analysis and Stereochemical Determination of Transformations
Kinetic studies provide quantitative information about reaction rates, reaction order, and activation energies, which are essential for elucidating reaction mechanisms. For this compound, a key reaction to consider is the hydrolysis of the ester-like functionality within the heterocyclic ring, or reactions involving the carboxylate group.
The alkaline hydrolysis of esters is typically a second-order reaction, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org Kinetic analysis of the hydrolysis of this compound under various pH conditions could reveal the rate-determining step and the influence of acid or base catalysis. epa.govresearchgate.net
The stereochemistry of reactions at the chiral centers, if any are introduced or present in reactants, is a critical aspect of mechanistic investigation. For reactions occurring at the C2 position of the oxazole ring, the stereochemical outcome (retention or inversion of configuration) can provide strong evidence for a particular mechanism, such as SN1 or SN2 type processes. While the parent compound is achiral, reactions with chiral reagents or the formation of chiral products would necessitate stereochemical analysis.
For instance, if the carboxylate group were to be converted to an ester and then subjected to nucleophilic substitution, the stereochemical course of the reaction would be indicative of the mechanism. However, without specific experimental data on such transformations for this compound, predictions must be based on general principles of organic reaction mechanisms.
Table 3: Hypothetical Kinetic Parameters for a Reaction of this compound
| Reaction Type | Expected Reaction Order | Factors Influencing Rate |
| Alkaline Hydrolysis | Second order (first in substrate, first in base). chemrxiv.org | pH, temperature, solvent polarity. |
| Electrophilic Substitution | Dependent on the specific electrophile and conditions. | Concentration of reactants, catalyst presence. |
| Nucleophilic Attack on Ring | Dependent on the nucleophile and substrate concentration. | Nature of the nucleophile, leaving group (if any). |
Influence of Counter-Ions (e.g., Sodium) and Solvent Systems on Reaction Mechanisms
The sodium counter-ion and the solvent system in which a reaction is conducted can have a profound impact on the reaction mechanism and rate. The sodium ion can act as a Lewis acid, coordinating with oxygen atoms in the substrate, intermediates, or transition states. nih.govacs.org This coordination can stabilize charged species, thereby lowering the activation energy of a reaction.
In the case of this compound, the Na⁺ ion can interact with the carboxylate group and the oxygen atom of the methoxy group or the oxazole ring. This interaction can influence the electron density distribution in the molecule, potentially making certain positions more susceptible to attack. Studies have shown that metal ions can facilitate reactions by stabilizing a transition state or an intermediate. nih.gov For instance, in reductive amination reactions, the sodium ion has been shown to organize the reactants for hydride transfer and provide additional stabilization for the end products by coordinating with oxygen atoms. acs.org The formation of contact ion pairs between sodium and carboxylate groups can also influence the stability and reactivity of the molecule. rsc.org
The choice of solvent is also critical. Polar protic solvents, such as water and alcohols, can stabilize ions through hydrogen bonding and are known to favor SN1-type reactions. nih.gov In contrast, polar aprotic solvents, like DMSO or DMF, are less effective at solvating anions, which can enhance the nucleophilicity of anionic reagents and favor SN2-type reactions. The solubility and dissociation of this compound will vary significantly with the solvent, which in turn will affect its reactivity. Carboxylate ester-based electrolytes, for example, have been studied for their high conductivity, but their reactivity can lead to unstable interphases, a factor that can be mitigated by the choice of anion and salt concentration. rsc.org
Table 4: Summary of Expected Solvent and Counter-Ion Effects
| Factor | Influence on Reaction Mechanism | Example from Related Systems |
| Sodium Counter-Ion (Na⁺) | Stabilization of anionic transition states and intermediates through coordination. acs.org | In Maillard reactions, Na⁺ ions facilitate the formation and stabilization of intermediates. nih.gov |
| Polar Protic Solvents (e.g., water, methanol) | Can stabilize carbocation intermediates, favoring SN1 pathways. May decrease nucleophilicity of anions through solvation. | Favor ionization steps in nucleophilic substitutions. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Enhance the reactivity of nucleophiles, favoring SN2 pathways. | Often used to accelerate bimolecular substitution reactions. |
| Nonpolar Solvents (e.g., hexane, toluene) | Generally disfavor reactions involving charged species. | May be suitable for reactions that proceed through non-polar transition states. |
Applications in Complex Organic Synthesis and Advanced Building Block Chemistry
Synthesis of Stereodefined Alpha-Amino Beta-Hydroxy Carboxylic Acid Derivatives
A significant application of 5-methoxyoxazole intermediates is in the stereocontrolled synthesis of α-amino-β-hydroxy carboxylic acids, a structural unit present in numerous biologically active molecules. A powerful photoaldol reaction provides a versatile route to these compounds. cdnsciencepub.com The process is initiated by the photocycloaddition of an aldehyde to a 5-methoxyoxazole. The methoxy (B1213986) group at the C-5 position is crucial as it renders the resulting cycloadducts, which possess an orthoester substructure, more susceptible to hydrolysis. cdnsciencepub.com
This reaction exhibits a high degree of regio- and diastereoselectivity. cdnsciencepub.com For instance, the photocycloaddition of various aromatic and aliphatic aldehydes to 4-unsubstituted 5-methoxyoxazole (a glycine (B1666218) equivalent) yields [2+2] cycloadducts with excellent yields and high exo-diastereoselectivities. cdnsciencepub.comacs.org Subsequent hydrolysis of these oxetane (B1205548) intermediates cleaves the orthoester and affords N-acetyl α-amino-β-hydroxy esters, predominantly with an erythro relative configuration. cdnsciencepub.comacs.org
Furthermore, this methodology has been extended to the synthesis of α-quaternary α-amino-β-hydroxy esters, which are important due to their high configurational stability. acs.orgdatapdf.com By using 4-alkylated 5-methoxyoxazoles, the photocycloaddition with aldehydes again proceeds with high exo-selectivity. cdnsciencepub.comacs.org Hydrolysis of the resulting cycloadducts provides access to these sterically hindered amino acid derivatives, which are valuable components for incorporation into peptides to influence their conformation. cdnsciencepub.comdatapdf.com
| 5-Methoxyoxazole Derivative | Aldehyde | Major Product Configuration | Diastereoselectivity (exo:endo) | Reference |
|---|---|---|---|---|
| 4-Unsubstituted | Benzaldehyde | erythro | >95:5 | cdnsciencepub.com |
| 4-Unsubstituted | Pivalaldehyde | erythro | >95:5 | cdnsciencepub.com |
| 4-Methyl | Benzaldehyde | (S,S) | >95:5 | cdnsciencepub.com |
| 4-Ethyl | Benzaldehyde | (S,S) | 90:10 | cdnsciencepub.com |
| 4-Isopropyl | Benzaldehyde | (S,S) | 73:27 | cdnsciencepub.com |
Construction of Diverse Heteroaromatic Scaffolds via 5-Methoxyoxazole Intermediates
5-Alkoxyoxazoles are powerful dienes in Diels-Alder reactions, providing a robust and flexible strategy for the synthesis of various substituted heteroaromatic compounds, most notably pyridines. researchgate.net The reaction of a 5-methoxyoxazole with a suitable dienophile leads to a bicyclic adduct which is often unstable. researchgate.netacsgcipr.org This intermediate typically undergoes a retro-Diels-Alder reaction, losing a small molecule to aromatize and form the pyridine (B92270) ring. acsgcipr.org This cycloaddition/aromatization sequence is a highly effective method for constructing polysubstituted 3-hydroxypyridines, which are precursors to vitamin B6 and its analogs. researchgate.net
The versatility of this approach is demonstrated by the wide range of dienophiles that can be employed, leading to a diverse array of pyridine derivatives. For example, the reaction of 2,4-dimethyl-5-methoxyoxazole with dienophiles like methyl acrylate (B77674) and tert-butyl acrylate has been used to synthesize novel pyridine derivatives in a one-pot process. semanticscholar.org
The utility of oxazole (B20620) cycloadditions extends to the synthesis of other key heterocyclic scaffolds. The thermal reaction of oxazoles with acetylenic dienophiles provides a direct route to substituted furans. researchgate.netmdpi.org In this case, the initial Diels-Alder adduct expels a nitrile (e.g., acetonitrile (B52724) from a 2-methyloxazole) in a retro-Diels-Alder step to generate the furan (B31954) ring. mdpi.org This method has been successfully adapted to microwave-assisted conditions, significantly reducing reaction times and often proceeding in the absence of a solvent. mdpi.org While less common, synthetic routes involving the rearrangement or recyclization of furan intermediates, which can be derived from oxazoles, offer pathways to pyrrolidine-containing structures. shareok.org
| Oxazole Reactant | Dienophile Type | Resulting Heterocycle | Key Transformation | Reference |
|---|---|---|---|---|
| 5-Ethoxyoxazole | Olefins (e.g., Dimethyl maleate) | Pyridine | Diels-Alder / Dehydration | researchgate.net |
| 2,4-Dimethyl-5-methoxyoxazole | Acrylates | Pyridine | Diels-Alder / Aromatization | semanticscholar.org |
| 2,4,5-Trimethyloxazole | Acetylenes | Furan | Diels-Alder / retro-Diels-Alder | mdpi.org |
Strategic Utilization in Natural Product Synthesis and Analog Development
The synthetic methodologies based on 5-alkoxyoxazoles have been strategically applied to the total synthesis of natural products and the development of their analogs. One of the classic and most important applications is in the synthesis of pyridoxine (B80251) (Vitamin B6). researchgate.net The hetero-Diels-Alder reaction between 5-ethoxyoxazoles and dienophiles like dimethyl maleate (B1232345) constructs the core 3-hydroxypyridine (B118123) skeleton of the vitamin. researchgate.net Subsequent reduction and functional group manipulation of the cycloaddition product yield pyridoxine and its various analogs, such as pyridoxal (B1214274) and pyridoxamine (B1203002) derivatives. researchgate.net
The ability to generate complex amino acids also positions 5-methoxyoxazoles as valuable tools in natural product chemistry. Non-proteinogenic α-alkylated α-amino acids, which can be synthesized via the photoaldol reaction described previously, are important constituents of many natural products and play a crucial role in biological investigations. datapdf.com Their incorporation into peptide-based natural products can impart significant conformational constraints and enhance metabolic stability.
Furthermore, the furan and pyrrolidine (B122466) scaffolds accessible from oxazole intermediates are prevalent in a wide range of bioactive natural products. For instance, the furan ring is a key structural subunit in compounds like collybolide, a natural product noted for its potential therapeutic applications. shareok.org Synthetic strategies that can efficiently construct these heterocyclic cores early in a synthetic sequence are highly advantageous.
Exploration of its Role in Carboxylate Protection and Activation Methodologies
Beyond their role as synthetic building blocks, oxazole derivatives have been explored in novel methodologies for the activation of carboxylic acids. A conceptually innovative approach utilizes a strategically positioned 5-aminooxazole as an internal, "traceless" activator for a C-terminal carboxylic acid in the synthesis of cyclodepsipeptides. nih.govchimia.ch
In this domino process, the reaction is triggered by protonation of the 5-aminooxazole with a mild acid, such as trifluoroacetic acid. nih.govchimia.ch This generates a highly electrophilic iminium salt. The neighboring C-terminal carboxylate group then traps this species intramolecularly to form a putative spirolactone intermediate. nih.govresearchgate.net This activated spirolactone is then susceptible to nucleophilic attack by a tethered alcohol, leading to macrolactonization and fragmentation to yield the final cyclodepsipeptide. nih.govchimia.ch A key advantage of this method is that no external coupling reagent is required. nih.gov The 5-aminooxazole moiety, having facilitated the activation and cyclization, becomes an integral part of the final peptide backbone, acting as a traceless activator. chimia.chresearchgate.net
While the use of oxazolines as a protecting group for carboxylic acids is a known strategy, the direct application of a 5-methoxyoxazole for this purpose is less conventional. oup.com The oxazoline (B21484) ring can effectively mask the reactivity of the carboxylic acid and can be removed under acidic conditions. oup.com However, the primary utility of the 5-alkoxyoxazole functionality in the context of carboxylate chemistry appears to be centered on its unique ability to facilitate intramolecular activation rather than serving as a simple protecting group.
Advanced Analytical Methodologies in the Study of 5 Methoxyoxazole 2 Carboxylate Derivatives
High-Resolution Mass Spectrometry for Structural Characterization of Novel Adducts and Products
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural elucidation of 5-methoxyoxazole-2-carboxylate derivatives and their reaction products. It provides highly accurate mass measurements, enabling the determination of elemental compositions for molecular ions and fragments. This precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.
In the analysis of novel oxazole (B20620) derivatives, HRMS is routinely used to confirm the identity of synthesized compounds. researchgate.net The technique can verify the successful incorporation of various substituents onto the oxazole ring. For instance, in the synthesis of 4-trifluoromethylated oxazoles, HRMS (ESI) was used to confirm the elemental composition of the products, matching the calculated mass for the protonated molecule [M+H]⁺ with the experimentally found value to a high degree of accuracy. acs.org
The fragmentation patterns observed in mass spectrometry also offer significant structural information. clockss.org The oxazole ring can undergo characteristic cleavages, and the resulting fragment ions help to piece together the structure of the parent molecule. clockss.orgulisboa.pt For complex adducts, tandem mass spectrometry (MS/MS) experiments can be performed to isolate a specific ion and induce further fragmentation, providing deeper structural insights.
Table 1: Illustrative HRMS Data for Substituted Oxazole Derivatives
| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
|---|---|---|---|
| 2,5-Diphenyl-4-(trifluoromethyl)oxazole | 290.0787 | 290.0780 | acs.org |
| 5-(4-(tert-Butyl)phenyl)-2-phenyl-4-(trifluoromethyl)oxazole | 346.1413 | 346.1414 | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Mechanistic Insights and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the detailed structural analysis of organic molecules, including 5-methoxyoxazole-2-carboxylate derivatives. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide a wealth of information about the molecular framework.
¹H NMR spectroscopy reveals the chemical environment of protons, their connectivity through spin-spin coupling, and their relative numbers. rsc.orgchemicalbook.com For oxazole derivatives, the chemical shifts of the ring protons are characteristic; for example, the proton at the C2 position is typically the most deshielded. rsc.org ¹³C NMR provides information on the carbon skeleton of the molecule. iastate.edu The chemical shifts of the carbon atoms in the oxazole ring are sensitive to the nature and position of substituents. vensel.org
Advanced NMR techniques are essential for unambiguous structural and stereochemical assignments. ipb.pt For instance, the Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of atoms, which is crucial for assigning the stereochemistry of chiral centers or the geometry of isomers. ipb.pt In studies involving reaction mechanisms, NMR can be used to monitor the reaction progress and identify transient intermediates. acs.org Furthermore, the use of ¹⁵N-labeled reagents allows for ¹⁵N NMR spectroscopy, which can be invaluable for studying the electronic structure and reactivity of the nitrogen-containing heterocyclic ring. nih.gov
Table 2: Representative ¹H and ¹³C NMR Data for a Substituted Oxazole Compound: 2,5-Diphenyl-4-(trifluoromethyl)oxazole acs.org
| Nucleus | Technique | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H | NMR (400 MHz, CDCl₃) | 8.16–8.11 | m, 2H |
| 7.80–7.74 | m, 2H | ||
| 7.55–7.47 | m, 6H | ||
| ¹³C | NMR (100 MHz, CDCl₃) | 160.7 | |
| 150.4 | q, JF = 3.2 Hz | ||
| 131.4 | |||
| 130.4 | |||
| 129.1 | |||
| 129.0 | |||
| 127.9 | q, JF = 2.0 Hz | ||
| 127.3 | |||
| 126.9 | |||
| 126.5 | |||
| 126.4 | |||
| 121.5 | q, JF = 268.2 Hz |
Chromatographic Techniques for the Isolation and Purity Assessment of Synthetic Products
Chromatographic methods are fundamental for the separation, isolation, and purity verification of 5-methoxyoxazole-2-carboxylate derivatives from reaction mixtures. researchgate.net These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Column Chromatography is a widely used preparative technique for purifying synthetic products on a larger scale. researchgate.netafricanjournalofbiomedicalresearch.com By selecting an appropriate stationary phase (e.g., silica (B1680970) gel, alumina) and a suitable solvent system (eluent), target compounds can be effectively separated from starting materials, reagents, and byproducts.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for assessing the purity of the final products. mdpi.com Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common method for analyzing oxazole derivatives. sielc.com The retention time of a compound is a characteristic property under specific conditions, and the peak area in the chromatogram is proportional to its concentration, allowing for quantitative purity determination. mdpi.com Chiral HPLC, utilizing a chiral stationary phase, is specifically employed to separate and quantify enantiomers of chiral 5-methoxyoxazole-2-carboxylate derivatives. nih.gov
Gas Chromatography (GC) can also be used, particularly for volatile and thermally stable derivatives. americanpharmaceuticalreview.com However, for many functionalized oxazoles, derivatization might be necessary to increase volatility and prevent decomposition during analysis. americanpharmaceuticalreview.com
Table 3: Chromatographic Methods in the Analysis of Oxazole Derivatives
| Technique | Application | Typical Phases | Reference |
|---|---|---|---|
| Column Chromatography | Isolation and purification | Stationary: Silica gel; Mobile: Hexane/Ethyl Acetate gradients | researchgate.net |
| Reversed-Phase HPLC | Purity assessment | Stationary: C18; Mobile: Acetonitrile (B52724)/Water or Methanol/Water mixtures | mdpi.comsielc.com |
| Chiral HPLC | Separation of enantiomers | Chiral stationary phases (e.g., cellulose- or amylose-based) | nih.gov |
Future Research Directions and Unexplored Avenues for Sodium 5 Methoxyoxazole 2 Carboxylate
Development of Novel and More Efficient Catalytic Systems for Targeted Transformations
The functionalization of oxazole (B20620) rings is often accomplished through transition-metal-catalyzed cross-coupling reactions. tezu.ernet.in Future research on Sodium 5-methoxyoxazole-2-carboxylate could focus on adapting and optimizing these catalytic systems for targeted transformations. While the C2 and C5 positions are substituted, the C4 position remains a prime target for functionalization, and the existing substituents could be modified or replaced.
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds and could be investigated for C-H functionalization at the C4 position. tezu.ernet.inmdpi.com Similarly, copper-catalyzed reactions have proven effective for synthesizing substituted oxazoles and could be explored for introducing various functionalities. jsynthchem.com More recently, gold and cobalt catalysis have emerged as mild and efficient methods for constructing oxazole rings and could be adapted for post-synthetic modifications. nih.govrsc.org
A key research avenue would be the development of catalysts that are tolerant of the methoxy (B1213986) and carboxylate groups, or that can use these groups to direct reactivity. For instance, the carboxylate could serve as a directing group for ortho-C-H activation on a fused aromatic ring, if one were introduced. The development of heterogeneous catalysts, such as copper ferrite (B1171679) (CuFe2O4) nanoparticles, could offer more sustainable and recyclable options for potential large-scale synthesis of derivatives. jsynthchem.com
| Catalyst Type | Potential Transformation | Rationale/Example from Oxazole Chemistry |
|---|---|---|
| Palladium (Pd) | C4-H Arylation/Alkylation (e.g., Suzuki, Heck) | Widely used for C-C bond formation on heterocyclic rings. tezu.ernet.inmdpi.com |
| Copper (Cu) | Amidation, Cyclization Reactions | Cu-catalyzed oxidative cyclization is a known route to functionalized oxazoles. jsynthchem.com |
| Gold (Au) | Regioselective Cycloadditions | Gold catalysts are effective for synthesizing fully substituted oxazoles under mild conditions. nih.gov |
| Cobalt (Co) | [3+2] Cycloaddition for Derivatization | Co(III) catalysis allows for the synthesis of 2,5-disubstituted oxazoles via cross-coupling. rsc.org |
Investigation of Unconventional Reactivity Modes and Synthetic Applications
Beyond standard cross-coupling, future studies could delve into less conventional reactivity for this specific oxazole structure. The electronic nature of the 5-methoxy group (electron-donating) and the 2-carboxylate group (electron-withdrawing) could lead to unique reactivity at the C4 position or influence the stability and reaction pathways of the oxazole ring itself.
Potential areas of investigation include:
Demethylation and Derivatization: The 5-methoxy group could be a handle for further functionalization. Selective demethylation to the corresponding 5-hydroxyoxazole would open pathways for introducing a wide array of substituents through O-alkylation or O-arylation, creating libraries of new compounds.
Carboxylate as a Leaving Group or Director: While typically stable, the carboxylate group could potentially be manipulated. Decarboxylation reactions under specific catalytic conditions could generate a 2-unsubstituted or 2-metalated oxazole intermediate, ready for subsequent functionalization.
Ring Transformation Reactions: Oxazole rings are known to undergo rearrangements or transformations into other heterocyclic systems under certain conditions (e.g., acidic or photochemical). researchgate.net The influence of the C2 and C5 substituents on the propensity of this compound to undergo such transformations is an unexplored area that could yield novel molecular scaffolds.
Integration of Chemoenzymatic or Biocatalytic Approaches for Enantioselective Synthesis
The field of biocatalysis offers powerful tools for asymmetric synthesis, which remain largely unexplored for oxazole derivatives. Future research could focus on developing chemoenzymatic routes to chiral derivatives of this compound.
One promising strategy is enzymatic desymmetrization. mdpi.com This involves designing a prochiral precursor to the target molecule and using a highly stereoselective enzyme to transform it into a chiral product. For instance, a precursor with two identical, symmetrically placed functional groups could be selectively modified by an enzyme (e.g., a lipase, hydrolase, or oxidoreductase) to generate a single enantiomer. While specific examples for oxazoles are rare, the principle has been successfully applied to a wide range of molecules for producing valuable chiral synthons. mdpi.comnih.gov
Another avenue is the kinetic resolution of a racemic precursor using enzymes. Lipases, in particular, are widely used due to their stability and broad substrate tolerance. mdpi.com An enzymatic process could selectively acylate or hydrolyze one enantiomer of a racemic intermediate in the synthesis of the target oxazole, allowing for the separation of enantiopure compounds. The application of imine reductases (IREDs) for the atroposelective synthesis of biaryls showcases the potential of enzymes to control complex stereochemistry, a concept that could be extended to creating axially chiral oxazole-containing compounds. nih.govresearchgate.net
Exploration within Flow Chemistry and Automation for Scalable Synthesis
Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved safety, scalability, and the ability to rapidly generate compound libraries. durham.ac.ukacs.org These technologies are particularly well-suited for exploring the synthetic potential of this compound.
The development of a continuous flow synthesis for this compound and its derivatives would enable efficient production and optimization of reaction conditions. durham.ac.ukuc.pt Automated platforms could be used to rapidly screen different catalysts, solvents, and reaction parameters for C4-functionalization or for modifying the existing substituents. This high-throughput approach would accelerate the discovery of novel derivatives with desirable properties. diamond.ac.ukchemspeed.com Research has demonstrated the successful use of fully automated mesofluidic flow reactors for preparing diverse libraries of 4,5-disubstituted oxazoles in high yield and purity, providing a clear precedent for applying this technology. durham.ac.ukacs.org
| Advantage | Description | Relevance to Target Compound |
|---|---|---|
| Enhanced Safety | Small reaction volumes and superior heat/mass transfer minimize risks associated with exothermic reactions or hazardous reagents. | Allows for exploration of a wider range of reaction conditions with greater control. |
| Rapid Optimization | Automated systems can quickly vary parameters (temperature, pressure, stoichiometry, residence time) to find optimal conditions. durham.ac.uk | Accelerates the development of efficient protocols for synthesizing derivatives. |
| Scalability | Production can be scaled up by running the system for longer durations, avoiding the challenges of scaling up batch reactors. acs.org | Facilitates the production of gram quantities for further biological or materials science testing. durham.ac.uk |
| Library Generation | Automated liquid handlers can introduce diverse building blocks sequentially, enabling the rapid synthesis of focused compound libraries. acs.orgchemspeed.com | Enables efficient structure-activity relationship (SAR) studies by creating a diverse set of analogues. |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Sodium 5-methoxyoxazole-2-carboxylate, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions using methyl esters or aldehydes as starting materials. For example, similar oxazole derivatives are prepared by reacting 5-fluoro-3-formylindole-2-carboxylate with thiazolidinone intermediates under reflux conditions . Purification often involves solid-phase extraction (SPE) or thin-layer chromatography (TLC) , while purity validation typically employs HPLC (>95% purity thresholds, as seen in related methoxy-substituted compounds) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- 1H/13C NMR : Critical for identifying methoxy (-OCH3) and carboxylate (-COO−) groups. Chemical shifts for methoxy protons typically appear at ~3.8–4.0 ppm, while carboxylate carbons resonate near 170–175 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C6H5NNaO4 for sodium salts) and fragmentation patterns .
- FT-IR : Carboxylate stretching vibrations (~1600–1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) provide functional group validation .
Q. What are the key stability considerations and storage conditions for this compound?
- Methodological Answer : this compound is hygroscopic and light-sensitive. Store at 0–6°C in airtight, amber-glass containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation . Stability assays under accelerated conditions (40°C/75% RH) over 4–6 weeks can predict shelf life .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Handle in a fume hood due to respiratory irritation risks (H335) .
- Emergency Protocols : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can reaction yields and selectivity be optimized in synthesizing derivatives of this compound?
- Methodological Answer :
- Catalytic Optimization : Screen palladium or copper catalysts for cross-coupling reactions. For example, Pd(OAc)2 with Xantphos ligand enhances Suzuki-Miyaura coupling efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of carboxylate intermediates, while toluene minimizes side reactions in reflux conditions .
- DoE (Design of Experiments) : Use factorial designs to evaluate temperature, stoichiometry, and catalyst loading interactions .
Q. What strategies resolve discrepancies in spectral data or conflicting literature reports?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR/MS data with structurally analogous compounds (e.g., 5-methoxy benzoic acid derivatives) to validate assignments .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation when spectral data ambiguity arises .
- Systematic Review : Follow evidence-assessment frameworks (e.g., NAP guidelines) to weigh study quality, including sodium intake methodologies .
Q. How should experiments be designed to investigate reactivity under varying catalytic or solvent conditions?
- Methodological Answer :
- High-Throughput Screening (HTS) : Use automated platforms to test 96-well plates with diverse catalysts (e.g., Pd, Ni), solvents, and bases .
- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or LC-MS to identify rate-limiting steps .
- Computational Modeling : DFT calculations predict transition states and optimize reaction pathways (e.g., Fukui indices for electrophilic attack sites) .
Q. What frameworks assess the biological activity of this compound in pharmacological studies?
- Methodological Answer :
- In Vitro Assays : Screen for enzyme inhibition (e.g., COX-2) using fluorogenic substrates or ELISA-based kits. IC50 values are calculated via nonlinear regression .
- ADME-Tox Profiling : Use Caco-2 cell monolayers for permeability studies and hepatic microsomes for metabolic stability .
- In Vivo Models : Dose-response studies in rodent inflammation models (e.g., carrageenan-induced paw edema) with pharmacokinetic sampling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
